N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Description
N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dimethylphenyl group, and a tetrazole ring
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-8-9-15(10-13(12)2)22-17(19-20-21-22)24-11-16(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKBCELXOXTXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide in the presence of a suitable catalyst. The next step involves the formation of the sulfanyl linkage, which can be achieved by reacting the tetrazole derivative with a thiol compound. Finally, the cyclohexyl group is introduced through an acylation reaction using cyclohexylamine and acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted tetrazole derivatives
Scientific Research Applications
N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-cyclohexyl-2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinecarbothioamide
Uniqueness
N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, distinguishes it from other similar compounds and contributes to its potential as a versatile intermediate in organic synthesis and its diverse applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
